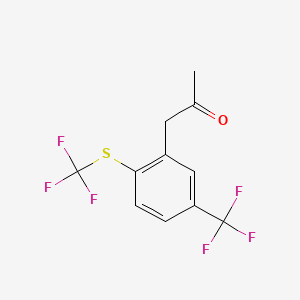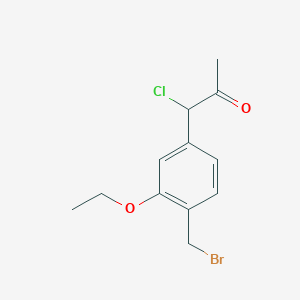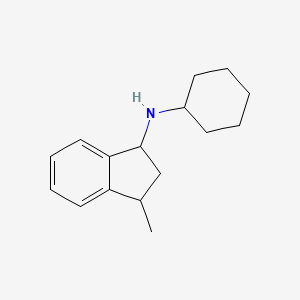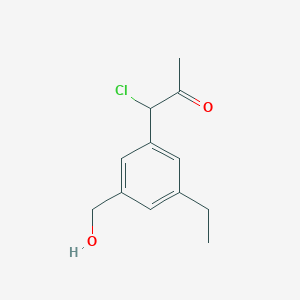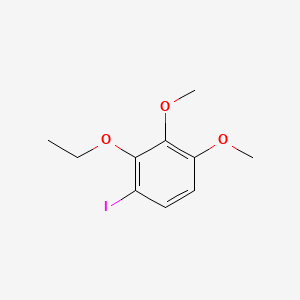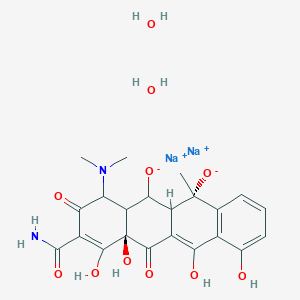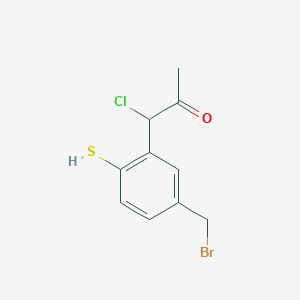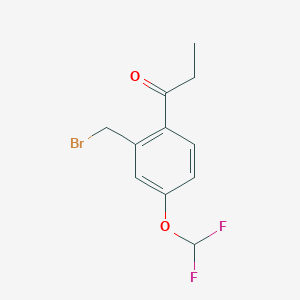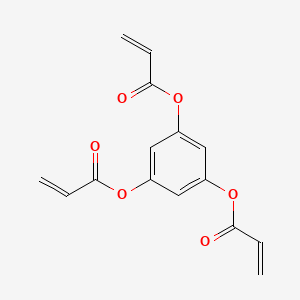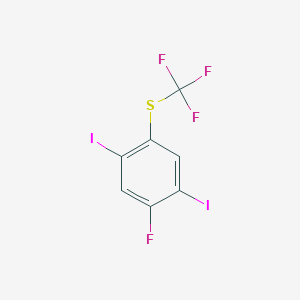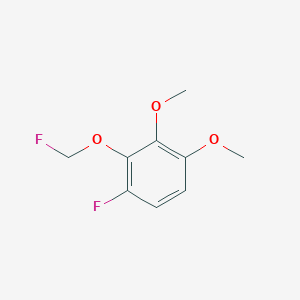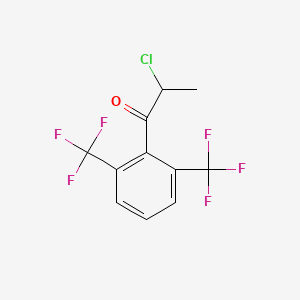
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,6-bis(trifluoromethyl)benzene with appropriate chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride or phosphorus pentachloride to introduce the chlorine atom into the propanone structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloropropanone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C11H7ClF6O |
|---|---|
Molecular Weight |
304.61 g/mol |
IUPAC Name |
1-[2,6-bis(trifluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O/c1-5(12)9(19)8-6(10(13,14)15)3-2-4-7(8)11(16,17)18/h2-5H,1H3 |
InChI Key |
VKBZAYJXIYWRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


